Cas no 1936247-74-3 (2-(6-Nitropyridin-3-yl)acetonitrile)

1936247-74-3 structure
Produktname:2-(6-Nitropyridin-3-yl)acetonitrile
CAS-Nr.:1936247-74-3
MF:C7H5N3O2
MW:163.133500814438
CID:4630538
2-(6-Nitropyridin-3-yl)acetonitrile Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-(6-Nitropyridin-3-yl)acetonitrile
- SB53682
-
- Inchi: 1S/C7H5N3O2/c8-4-3-6-1-2-7(9-5-6)10(11)12/h1-2,5H,3H2
- InChI-Schlüssel: OBYRLCRDBFCKHJ-UHFFFAOYSA-N
- Lächelt: [O-][N+](C1=CC=C(C=N1)CC#N)=O
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 1
- Komplexität: 214
- XLogP3: 0.7
- Topologische Polaroberfläche: 82.5
2-(6-Nitropyridin-3-yl)acetonitrile Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI43509-5g |
2-(6-Nitropyridin-3-yl)acetonitrile |
1936247-74-3 | 97% | 5g |
$2491.00 | 2024-04-20 | |
A2B Chem LLC | AI43509-250mg |
2-(6-Nitropyridin-3-yl)acetonitrile |
1936247-74-3 | 97% | 250mg |
$336.00 | 2024-04-20 | |
Ambeed | A431331-250mg |
2-(6-Nitropyridin-3-yl)acetonitrile |
1936247-74-3 | 97% | 250mg |
$282.0 | 2025-03-04 | |
A2B Chem LLC | AI43509-1g |
2-(6-Nitropyridin-3-yl)acetonitrile |
1936247-74-3 | 97% | 1g |
$836.00 | 2024-04-20 | |
1PlusChem | 1P00I3H1-250mg |
2-(6-Nitropyridin-3-yl)acetonitrile |
1936247-74-3 | 97% | 250mg |
$442.00 | 2025-02-28 | |
1PlusChem | 1P00I3H1-5g |
2-(6-Nitropyridin-3-yl)acetonitrile |
1936247-74-3 | 97% | 5g |
$3273.00 | 2025-02-28 | |
1PlusChem | 1P00I3H1-1g |
2-(6-Nitropyridin-3-yl)acetonitrile |
1936247-74-3 | 97% | 1g |
$1099.00 | 2025-02-28 | |
Ambeed | A431331-100mg |
2-(6-Nitropyridin-3-yl)acetonitrile |
1936247-74-3 | 97% | 100mg |
$166.0 | 2025-03-04 | |
Ambeed | A431331-1g |
2-(6-Nitropyridin-3-yl)acetonitrile |
1936247-74-3 | 97% | 1g |
$760.0 | 2025-03-04 |
2-(6-Nitropyridin-3-yl)acetonitrile Verwandte Literatur
-
1. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
2. Back matter
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
1936247-74-3 (2-(6-Nitropyridin-3-yl)acetonitrile) Verwandte Produkte
- 1172513-34-6(4-butoxy-N-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-ylbenzamide)
- 124043-86-3(2-(2-Amino-4-chlorophenyl)ethanol)
- 2227823-00-7(1-(2-methylpropyl)-3-(2S)-oxiran-2-yl-1H-pyrazole)
- 1971858-34-0([5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride)
- 308293-09-6(N-(2,4-difluorophenyl)-N-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl-2,2-diphenylacetamide)
- 1804866-30-5(2-Amino-6-bromo-3-(trifluoromethyl)benzylamine)
- 1805839-60-4(Ethyl 4-chloro-3-(1-chloro-2-oxopropyl)benzoate)
- 2229248-64-8(3-(2-fluoro-6-methoxyphenyl)but-3-en-1-amine)
- 1866561-88-7(N-{3-[(thietan-3-yl)amino]propyl}acetamide)
- 1421604-26-3(5-(4-fluorophenyl)piperidine-3-carboxylic acid)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:1936247-74-3)2-(6-Nitropyridin-3-yl)acetonitrile

Reinheit:99%/99%
Menge:250mg/1g
Preis ($):254/684